9-[2-(Methylsulfanyl)ethyl]-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2-(Methylsulfanyl)ethyl]-9H-fluorene: is an organic compound with the molecular formula C16H16S . It is a derivative of fluorene, where a methylsulfanyl group is attached to the ethyl side chain at the 9th position of the fluorene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene typically involves the following steps:
Starting Materials: Fluorene and 2-(Methylsulfanyl)ethyl halide.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the fluorene, making it nucleophilic.
Reaction Mechanism: The nucleophilic fluorene attacks the electrophilic carbon of the 2-(Methylsulfanyl)ethyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the parent fluorene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Fluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for various biochemical assays and studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism by which 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene exerts its effects depends on its interaction with molecular targets. The methylsulfanyl group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
9-Methylfluorene: Lacks the methylsulfanyl group, resulting in different chemical reactivity and applications.
9-(2-Hydroxyethyl)-9H-fluorene:
Uniqueness: The presence of the methylsulfanyl group in 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene imparts unique chemical properties, such as increased nucleophilicity and the ability to participate in specific non-covalent interactions. These properties make it distinct from other similar compounds and expand its range of applications in various fields .
Properties
CAS No. |
113647-97-5 |
---|---|
Molecular Formula |
C16H16S |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
9-(2-methylsulfanylethyl)-9H-fluorene |
InChI |
InChI=1S/C16H16S/c1-17-11-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3 |
InChI Key |
MDVLNWZYXCNRLV-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.